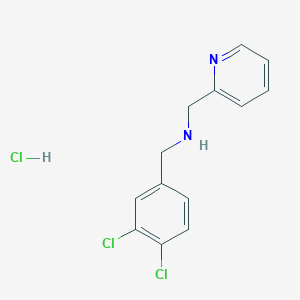
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as Cetrimonium Bromide, is a quaternary ammonium compound. This compound is commonly used as a surfactant and antiseptic agent in various industries, including pharmaceuticals, cosmetics, and textiles. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide works by disrupting the cell membrane of microorganisms, leading to their death. It also has a detergent-like effect, which helps in the removal of dirt and oil from the skin and hair.
Biochemical and Physiological Effects:
This compound Bromide has been shown to have various biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes. It also has a conditioning effect on the hair, making it softer and more manageable.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide is widely used in laboratory experiments due to its antimicrobial properties. It is also relatively inexpensive and easy to obtain. However, its use is limited to in vitro experiments, and its effectiveness may vary depending on the type of microorganism being tested.
Orientations Futures
There are several future directions for the research on (3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide. One area of interest is its potential use as a therapeutic agent in the treatment of various skin and hair conditions. Another area of research is the development of more effective and safer antimicrobial agents based on the structure of this compound Bromide. Additionally, the use of this compound Bromide in combination with other compounds is an area of interest for future research.
Méthodes De Synthèse
The synthesis of (3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide involves the reaction between 3,4-dichlorobenzylamine and 2-pyridinemethylamine in the presence of hydrochloric acid. The reaction takes place at a high temperature, and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It is also used as a preservative in various products, including cosmetics and pharmaceuticals.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11;/h1-7,16H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPUBFAHYPUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
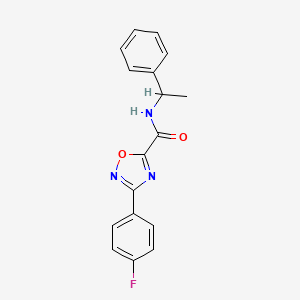
![ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5356063.png)
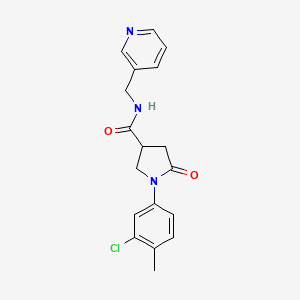
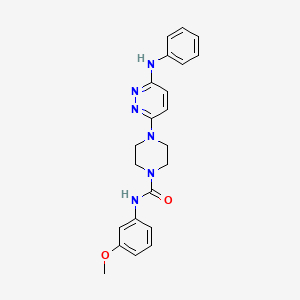

![7-(2-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5356086.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5356111.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5356112.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5356117.png)
![4-fluoro-N-{4-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5356121.png)
![N-(4-methylbenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5356127.png)
![4-{(1S*,2R*)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-hydroxypropyl}phenol](/img/structure/B5356139.png)
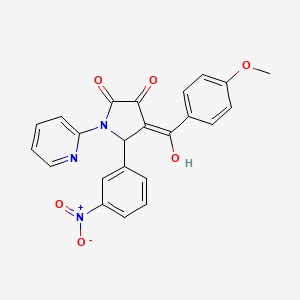
![(3S*,4R*)-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5356149.png)
